2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone

Catalog No.
S3044590
CAS No.
337921-23-0
M.F
C22H16ClNO
M. Wt
345.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone

CAS Number

337921-23-0

Product Name

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone

IUPAC Name

(2Z)-2-[(4-chloroanilino)methylidene]-3-phenyl-3H-inden-1-one

Molecular Formula

C22H16ClNO

Molecular Weight

345.83

InChI

InChI=1S/C22H16ClNO/c23-16-10-12-17(13-11-16)24-14-20-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)22(20)25/h1-14,21,24H/b20-14-

InChI Key

LKNXYTPIERDUPP-ZHZULCJRSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=C(C=C4)Cl

solubility

not available

Application in Chemical Synthesis

Field: Chemical Synthesis

Summary of Application: The compound “2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone” could potentially be used in chemical synthesis.

Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Typically, such compounds are used as reagents in chemical reactions. The exact procedures would be determined by the chemist based on the desired reaction and the properties of the other reactants .

Results or Outcomes: The outcomes of using this compound in chemical synthesis would vary greatly depending on the specific reactions it’s used in. In general, the goal would be to use it to create new compounds with desirable properties .

Application in Zeolite Catalysis

Field: Zeolite Catalysis

Summary of Application: A compound with a similar structure, “2-Chloro-4-(o-chloroanilino-methyl)-phenylamine”, has been studied in the context of zeolite catalysis . It could be formed by isomeric rearrangement of “N, N ′-bis-(2-chlorophenyl)-methane diamine” over HY zeolite .

Results or Outcomes: The conversion of formaldehyde (HCHO) and the selectivity of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) synthesis were studied. Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 hours, respectively .

Application in Chemical Research

Field: Chemical Research

Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Typically, such compounds are used as reagents in chemical reactions .

Results or Outcomes: The outcomes of using this compound in chemical research would vary greatly depending on the specific reactions it’s used in .

Application in Chemical Field

Field: Chemical Field

Summary of Application: The compound “2-((4-Chlorophenylamino)methylene)malonic acid diethyl ester” has a wide range of applications in the chemical field .

Results or Outcomes: The outcomes of using this compound in the chemical field would vary greatly depending on the specific reactions it’s used in .

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone is a synthetic organic compound characterized by its complex structure, which includes an indanone core substituted with a 4-chloroanilino group and a phenyl moiety. The compound has the molecular formula C18_{18}H14_{14}ClN and a molecular weight of approximately 295.76 g/mol. Its structure features a methylene bridge connecting the 4-chloroanilino group to the indanone, which is significant for its chemical reactivity and biological properties.

There is no scientific research available on the mechanism of action of this specific compound.

  • The presence of chlorine suggests potential irritant or corrosive properties.
  • Aromatic amines can have varying toxicity profiles, so the aniline group warrants caution.
Due to its functional groups. Notable reactions include:

  • Condensation Reactions: The methylene group can undergo condensation with various nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Electrophilic Aromatic Substitution: The presence of the chloro substituent on the aniline ring allows for electrophilic substitution reactions, which can modify the aromatic system.
  • Reduction Reactions: The indanone moiety can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone typically involves several steps:

  • Formation of Indanone: Starting from appropriate precursors, indanone can be synthesized through cyclization reactions involving ketones and aldehydes.
  • Methylene Bridge Formation: The introduction of the methylene bridge can be achieved via a condensation reaction between an aldehyde and an amine (4-chloroaniline).
  • Final Coupling: The final product is obtained by coupling the indanone derivative with the methylene-linked aniline under acidic or basic conditions.

This multi-step synthesis allows for the introduction of various substituents, tailoring the compound's properties for specific applications.

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly in developing antimicrobial or anticancer agents.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Compounds with similar structures are often explored for use in organic electronics or as dyes due to their electronic properties.

Several compounds share structural similarities with 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-ChloroanilineAniline derivative with chlorineBasic amine properties; used in dyes and pesticides
IndanoneKetone structure within indaneKnown for diverse biological activities
BenzylideneacetophenoneSimilar methylene bridgeExhibits significant antitumor activity
2-AminoindaneAmino group on indanePotential neuroprotective effects

The uniqueness of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone lies in its specific combination of functional groups and structural framework, which may impart distinct biological activities compared to these similar compounds.

XLogP3

5.6

Dates

Last modified: 08-18-2023

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